![molecular formula C16H13N5O3S B2421413 2-(((5,7-Dimethylimidazo[1,2-a]pirimidin-2-il)metil)tio)-5-nitrobenzo[d]oxazol CAS No. 683784-46-5](/img/structure/B2421413.png)

2-(((5,7-Dimethylimidazo[1,2-a]pirimidin-2-il)metil)tio)-5-nitrobenzo[d]oxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

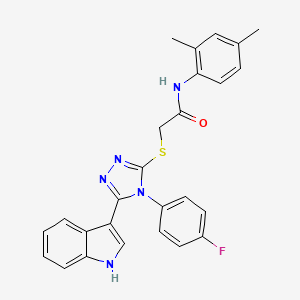

2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole is a useful research compound. Its molecular formula is C16H13N5O3S and its molecular weight is 355.37. The purity is usually 95%.

BenchChem offers high-quality 2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

La tuberculosis (TB) sigue siendo un desafío de salud global, y la necesidad de nuevos medicamentos es crítica. Los análogos de imidazo[1,2-a]piridina han surgido como prometedores agentes antituberculosos. Algunos compuestos dentro de esta clase exhiben una actividad significativa contra la TB resistente a múltiples fármacos (MDR-TB) y la TB extremadamente resistente a los fármacos (XDR-TB). Los investigadores han explorado su relación estructura-actividad, modo de acción y estrategias de salto de andamiaje para desarrollar medicamentos efectivos contra la TB .

Actividad Antimicrobiana

La actividad inhibitoria del compuesto se extiende más allá de la TB. En estudios, ha demostrado una mejor eficacia que el metronidazol contra ciertos patógenos. Por ejemplo, contra Pseudomonas aeruginosa, su concentración inhibitoria mínima (MIC) fue incluso más baja que la de la estreptomicina .

Propiedades Fluorescentes

Curiosamente, la 3-hidroximetil imidazo[1,2-a]piridina y sus derivados relacionados exhiben fluorescencia. El grupo hidroximetil mejora la fluorescencia en la mayoría de los derivados, excepto en el caso de 2-(4'-clorofenil)imidazo[1,2-a]pirimidina, donde se observó una disminución en la intensidad de la fluorescencia .

Síntesis de Nuevos Análogos de Pirano

Los investigadores han desarrollado un protocolo de una sola olla y multicomponente para sintetizar nuevos análogos de pirano basados en imidazo[1,2-a]pirimidina. Estos compuestos tienen potencial como agentes biológicamente activos, y su síntesis implica una reacción sencilla a temperatura ambiente .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It’s worth noting that compounds with a similar structure have shown to interact with their targets through hydrophobic interactions and hydrogen bonds .

Biochemical Pathways

Compounds with similar structures have been reported to have significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

The compound is reported to be a powder at room temperature , which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have shown to have a higher affinity than the reference inhibitor , suggesting that they may have a strong binding capacity to their targets.

Action Environment

The compound is reported to be stable at room temperature , suggesting that it may have good stability under normal environmental conditions.

Propiedades

IUPAC Name |

2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c1-9-5-10(2)20-7-11(18-15(20)17-9)8-25-16-19-13-6-12(21(22)23)3-4-14(13)24-16/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKCZONWZTVGKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=CN12)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2421333.png)

![3-(3,4-dimethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2421339.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2421340.png)

![ethyl 4-{[1,2,4]triazolo[4,3-a]pyridine-6-amido}benzoate](/img/structure/B2421343.png)

![(1Z)-1-bromo-1-[(dimethylamino)methylidene]-3,3-dimethoxypropan-2-one](/img/structure/B2421344.png)

![N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide](/img/structure/B2421346.png)

![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)

![2-chloro-N-[2-(3-chloro-4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2421349.png)

![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2421351.png)

![methyl N-[1-(furan-3-yl)propan-2-yl]carbamate](/img/structure/B2421352.png)